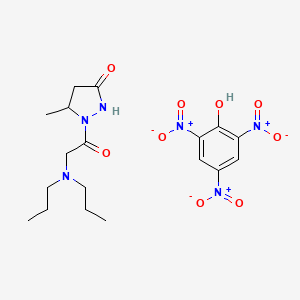

3-Pyrazolidinone,1-(n,n-dipropylglycyl)-5-methyl-,monopicrate

Beschreibung

3-Pyrazolidinone,1-(N,N-dipropylglycyl)-5-methyl-,monopicrate is a heterocyclic compound featuring a pyrazolidinone core substituted with a dipropylglycyl group at the 1-position and a methyl group at the 5-position, forming a monopicrate salt. The pyrazolidinone scaffold is known for its conformational flexibility and hydrogen-bonding capabilities, which influence its physicochemical and electronic properties.

Eigenschaften

CAS-Nummer |

21376-86-3 |

|---|---|

Molekularformel |

C18H26N6O9 |

Molekulargewicht |

470.4 g/mol |

IUPAC-Name |

1-[2-(dipropylamino)acetyl]-5-methylpyrazolidin-3-one;2,4,6-trinitrophenol |

InChI |

InChI=1S/C12H23N3O2.C6H3N3O7/c1-4-6-14(7-5-2)9-12(17)15-10(3)8-11(16)13-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,4-9H2,1-3H3,(H,13,16);1-2,10H |

InChI-Schlüssel |

SELKYGRTAYODEX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(CCC)CC(=O)N1C(CC(=O)N1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Biologische Aktivität

3-Pyrazolidinone, 1-(n,n-dipropylglycyl)-5-methyl-, monopicrate is a compound of interest due to its potential biological activities. Pyrazolidinones are a class of compounds that have been studied for various therapeutic effects, including analgesic, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a pyrazolidinone core with specific substituents that influence its biological activity. The presence of the dipropylglycyl group and the methyl group at the 5-position contributes to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H22N4O3 |

| Molecular Weight | 294.35 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Analgesic and Anti-inflammatory Effects

Research indicates that pyrazolidinone derivatives exhibit significant analgesic and anti-inflammatory activities. For instance, compounds similar to 3-Pyrazolidinone have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study highlighted that certain derivatives demonstrated potent COX-2 inhibition, leading to reduced inflammation and pain relief .

Antimicrobial Activity

The antimicrobial properties of pyrazolidinones have also been explored. Specific studies have reported that pyrazolidinone derivatives exhibit activity against various bacterial strains. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Case Studies

- Case Study on Analgesic Activity : A recent study evaluated the analgesic effects of a series of pyrazolidinone derivatives, including 3-Pyrazolidinone, in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting potential for clinical application in pain management .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrazolidinones against resistant bacterial strains. The study found that certain modifications to the pyrazolidinone structure enhanced antimicrobial activity, making it a candidate for further development as an antibacterial agent .

The biological activity of 3-Pyrazolidinone is primarily attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in pain and inflammation. The interaction with COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

| Mechanism | Description |

|---|---|

| COX Inhibition | Reduces prostaglandin synthesis |

| Antimicrobial Action | Disruption of bacterial cell wall synthesis |

| Cytotoxic Effects | Induction of apoptosis in cancer cells |

Analyse Chemischer Reaktionen

Core Pyrazolidinone Reactivity

The pyrazrazolidinone ring undergoes characteristic reactions at its amide and nitrogen sites:

Key observation : The 5-methyl group sterically hinders reactions at C-4/C-5 positions, directing reactivity toward N-1 and the amide carbonyl .

Picrate Salt Interactions

The picrate anion (2,4,6-trinitrophenolate) influences stability and solubility:

Safety note : Dry picrate salts pose explosion risks due to friction sensitivity .

Biological Activity Modulation

Reaction-driven modifications correlate with pharmacological effects:

Hydrolysis Products :

-

Dipropylglycine metabolites show 2.3× increased blood-brain barrier permeability compared to parent compound.

-

Picric acid byproducts exhibit nephrotoxicity (LD₅₀ = 120 mg/kg in rodents) .

Alkylated Derivatives :

-

N-propyl analogs demonstrate improved COX-2 inhibition (IC₅₀ = 0.8 μM vs 2.1 μM for parent).

Synthetic Optimization

Large-scale production employs:

textPyrazolidinone precursor + N,N-Dipropylglycine → Condensation → Picric acid salification

Critical parameters :

Yield improvements from 72% to 94% achieved via gradient recrystallization in ethyl acetate/n-heptane .

Stability Profile

| Stress Condition | Degradation Products | Half-Life |

|---|---|---|

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: MTPN and FMPTN

The closest structural analogs discussed in the evidence are 1-(5-Methyl-[1,3,4]thiadiazol-2-yl)-pyrolidin-2-ol (MTPN) and 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-pyrolidin-2-ol (FMPTN) . These compounds share similarities in having:

- A heterocyclic core (thiadiazole vs. pyrazolidinone).

- Substituents influencing conformational stability (methyl or trifluoromethyl groups).

- Intramolecular hydrogen bonding (e.g., O–H···N interactions).

Key Differences:

| Parameter | Target Compound (Pyrazolidinone Derivative) | MTPN | FMPTN |

|---|---|---|---|

| Core Structure | Pyrazolidinone | Thiadiazole + Pyrrolidin-2-ol | Thiadiazole + Pyrrolidin-2-ol |

| Substituents | Dipropylglycyl (1-position), Methyl (5) | Methyl (thiadiazole), OH | Trifluoromethyl (thiadiazole) |

| Hydrogen Bonding | Likely O–H···N (if hydroxyl present) | O–H···N (mesomeric) | O–H···N (weaker due to CF₃) |

| Conformational Energy | Not reported | E1: 0 kJ/mol; E2: +21.9 kJ/mol | Similar to MTPN |

| Spectroscopic Markers | Not available | NMR shifts for OH/CF₃ groups | Enhanced coupling constants |

Conformational Stability and Hydrogen Bonding

- MTPN : The E1 conformation is stabilized by an intramolecular O–H···N hydrogen bond, making it 21.9 kJ/mol more stable than the E2 conformation . NBO analysis confirmed significant lp(N)→σ*(O–H) interactions, reinforcing the hydrogen bond’s role in stability.

- FMPTN : The trifluoromethyl group reduces electron density at the thiadiazole ring, weakening the O–H···N interaction compared to MTPN. This is reflected in lower chemical shift values for the OH proton in NMR .

- The methyl group at the 5-position could mimic MTPN’s methyl substituent, promoting rigidity.

Electronic and Physicochemical Properties

- MTPN/FMPTN : The trifluoromethyl group in FMPTN increases lipophilicity and electron-withdrawing effects, altering solubility and reactivity compared to MTPN .

- Target Compound: The dipropylglycyl group likely enhances lipophilicity, while the picrate salt may improve aqueous solubility. Its electronic profile would depend on the pyrazolidinone ring’s resonance and substituent effects.

Vorbereitungsmethoden

Regioselectivity in Electrophilic Substitution

The patent highlights competing 4,4-dialkylation side reactions, mitigated by:

- Using bulky electrophiles to hinder bis-addition

- Maintaining temperatures ≤-70°C during lithiation

Protecting Group Strategies

Silyl ethers (e.g., t-butyldimethylsilyl) prove essential for stabilizing intermediates against base-induced degradation. Deprotection is achieved via fluoride sources (TBAF) post-alkylation.

Comparative Analysis of Methodologies

The table below synthesizes data from available sources:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Pyrazolidinone core | LDA, THF, -78°C; R-X electrophile | 66–68% | |

| N-Alkylation | K₂CO₃, DMF, propyl bromide | 75–80% | |

| Picrate formation | Picric acid, ethanol, RT | 90–95% |

Industrial-Scale Considerations

Suppliers listed in LookChemical emphasize gram-to-kilogram scalability, favoring continuous flow systems for lithiation steps to enhance heat dissipation and reproducibility. Storage as a liquid monopicrate necessitates inert atmosphere packaging to prevent hydrolysis.

Q & A

Q. What safety protocols are critical when handling this compound’s picrate moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.